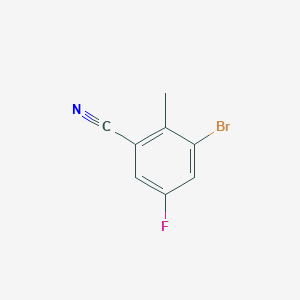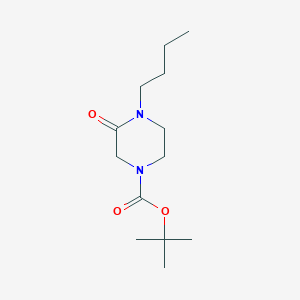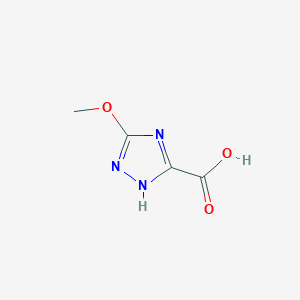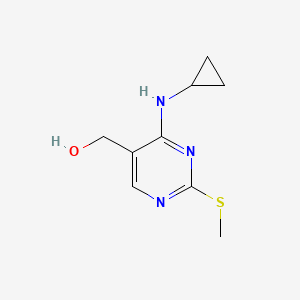
2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid is an organic compound with a unique structure that includes an oxetane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C7H10O4, and it is known for its stability and reactivity under specific conditions.
Métodos De Preparación
The synthesis of 2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid can be achieved through several routes. One common method involves the reaction of 2,3,3-trimethyl-4-oxooxetane with a carboxylating agent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the compound. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency of the synthesis process.
Análisis De Reacciones Químicas
2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and various catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions applied.
Aplicaciones Científicas De Investigación
2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and the development of pharmaceuticals.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The oxetane ring in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can result in the modulation of biochemical pathways, making the compound useful in medicinal chemistry.
Comparación Con Compuestos Similares
2,3,3-Trimethyl-4-oxooxetane-2-carboxylic acid can be compared with other similar compounds, such as:
2,3,3-Trimethyl-oxetane: This compound lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4-Oxooxetane-2-carboxylic acid: This compound has a similar structure but lacks the trimethyl groups, affecting its stability and reactivity.
The uniqueness of this compound lies in its combination of the oxetane ring and the carboxylic acid group, which provides a balance of stability and reactivity, making it suitable for various applications.
Propiedades
Número CAS |
855646-71-8 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
2,3,3-trimethyl-4-oxooxetane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-6(2)5(10)11-7(6,3)4(8)9/h1-3H3,(H,8,9) |
Clave InChI |
NJNGTSPWIRALHT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)OC1(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide](/img/structure/B13892800.png)
![N-imidazo[1,2-a]pyridin-2-ylbenzamide](/img/structure/B13892811.png)


![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B13892820.png)

![Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane](/img/structure/B13892839.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid](/img/structure/B13892843.png)




![Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride](/img/structure/B13892880.png)

